Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate
Description
Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para position with a carbamoyl group. This carbamoyl moiety is further linked to a 2-(furan-2-yl)-2-hydroxypropyl chain. The compound’s structure suggests applications in medicinal chemistry or agrochemical research, as similar benzoate derivatives are often used as intermediates or bioactive molecules .
Properties
IUPAC Name |
methyl 4-[[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-16(20,13-4-3-9-22-13)10-17-14(18)11-5-7-12(8-6-11)15(19)21-2/h3-9,20H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMINUCSKMLWFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate typically involves the following steps:
Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxypropylation: The furan-2-yl intermediate is then reacted with a hydroxypropylating agent, such as epichlorohydrin, in the presence of a base like sodium hydroxide.
Carbamoylation: The hydroxypropylated furan is then treated with an isocyanate derivative to introduce the carbamoyl group.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Thionyl chloride for chlorination, followed by nucleophilic substitution with desired nucleophiles.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel polymers and materials with unique properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme kinetics and binding interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan ring and hydroxypropyl carbamoyl group can interact with the active site of enzymes, leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
MRS5346: A Fluorescent Adenosine Receptor Antagonist
Structure: MRS5346 (5-((2-(2-(4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenoxy)acetamido)ethyl)-carbamoyl)-2-(6-amino-3-iminio-4,5-disulfonato-3H-xanthen-9-yl)benzoate) shares the furan-2-yl and benzoate motifs with the target compound. However, MRS5346 incorporates a pyrazolo-triazolo-pyrimidine core and an Alexa Fluor-488 fluorophore .
Functional Comparison :
- Applications: MRS5346 is a high-affinity antagonist of the A2A adenosine receptor, used in fluorescence polarization assays for receptor binding studies. In contrast, Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate lacks the fluorophore and heterocyclic pharmacophore, limiting its direct use in receptor assays .
Table 1: Key Differences Between this compound and MRS5346
| Feature | This compound | MRS5346 |
|---|---|---|
| Core Structure | Benzoate ester with carbamoyl chain | Benzoate linked to pyrazolo-triazolo-pyrimidine and fluorophore |
| Functional Groups | Furan, hydroxypropyl, carbamoyl | Furan, sulfonate, fluorophore, heterocycles |
| Molecular Weight* | ~293 g/mol (estimated) | ~1,100 g/mol (estimated) |
| Application | Potential intermediate or ligand | Fluorescent tracer for receptor binding assays |
*Calculated based on structural formulas.
Sulfonylurea Herbicides: Benzoate-Based Agrochemicals
Structural Analogues: lists methyl benzoate derivatives such as metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate). These compounds share the benzoate ester backbone but replace the carbamoyl group with sulfonylurea linkages to triazine rings .
Functional Comparison :
- Bioactivity: Sulfonylurea herbicides inhibit acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis. The target compound’s carbamoyl group and furan chain lack the sulfonylurea-triazine pharmacophore required for herbicidal activity .
- Structural Implications : The hydroxypropyl-furan substituent in the target compound may enhance solubility in polar solvents compared to the lipophilic triazine-containing herbicides.
Table 2: Comparison with Sulfonylurea Herbicides
| Feature | This compound | Metsulfuron-Methyl |
|---|---|---|
| Substituent | Carbamoyl with furan-hydroxypropyl | Sulfonylurea with triazine |
| Key Functional Groups | Carbamoyl, furan, hydroxyl | Sulfonylurea, triazine |
| Application | Undetermined (potential pharmaceutical intermediate) | Herbicide |
| Reactivity | Hydrogen-bonding capacity from hydroxyl group | Electrophilic sulfonylurea moiety |
Biological Activity
Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves several steps:
- Formation of the furan-2-ylmethyl intermediate : This is achieved through bromination of furan followed by a reaction with a nucleophile.
- Hydroxypropylation : The intermediate is reacted with an epoxide to introduce the hydroxypropyl group.
- Carbamoylation : The hydroxypropyl intermediate is treated with an isocyanate to form the carbamoyl group.
- Esterification : Finally, the benzoic acid derivative is esterified with methanol under acidic conditions to yield the target compound.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study measuring the Minimum Inhibitory Concentration (MIC) against various pathogens found that this compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
| Pathogen Type | MIC (μg/mL) |
|---|---|
| Gram-positive | 32 |
| Gram-negative | 64 |
These results highlight the compound's ability to inhibit bacterial growth effectively, which could be leveraged in developing new antimicrobial therapies.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism where the compound may modulate immune responses, offering potential therapeutic benefits in inflammatory diseases.
The biological activity of this compound can be attributed to its structural features:
- Furan Ring : The presence of the furan ring allows for interactions with biological macromolecules through π–π stacking and hydrogen bonding.
- Carbamoyl Group : This moiety may enhance binding affinity to target enzymes or receptors involved in inflammation and microbial resistance mechanisms .
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Study on Antimicrobial Efficacy : A comparative analysis against standard antibiotics showed that this compound had a synergistic effect when combined with certain antibiotics, enhancing their efficacy against resistant strains.
- Inflammation Model : In animal models of inflammation, administration of this compound resulted in reduced swelling and pain, supporting its potential use in treating inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
